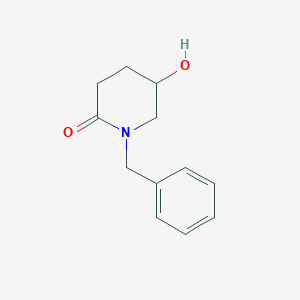

1-Benzyl-5-hydroxypiperidin-2-one

Übersicht

Beschreibung

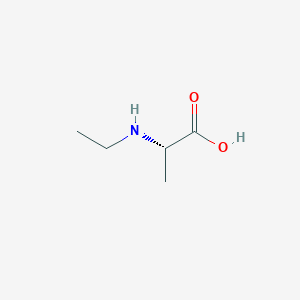

1-Benzyl-5-hydroxypiperidin-2-one is a chemical compound with the molecular formula C12H15NO2 . It has a molecular weight of 205.25 .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-5-hydroxypiperidin-2-one are not explicitly detailed in the available resources .Wissenschaftliche Forschungsanwendungen

Biocatalysis in Hydroxylation

- Enzymatic Synthesis: Sphingomonas sp. HXN-200 demonstrated high activity and selectivity in the hydroxylation of N-substituted piperidin-2-ones, including 1-Benzyl-5-hydroxypiperidin-2-one, achieving high yield preparations of 4-hydroxypiperidin-2-ones (Chang et al., 2002).

Synthesis of Biologically Active Compounds

- Reductive Amination of Nitriles: 1-Benzyl-5-hydroxypiperidin-2-one is utilized as a building block in the synthesis of biologically active compounds. An enantioselective biocatalytic approach to its synthesis involved hydrogenation and cyanohydrin formation, leading to N,N-acetals and N-alkylated derivatives (Vink et al., 2003).

Advanced Organic Synthesis Techniques

- Enantioselective Synthesis: Techniques such as Cu(I)-catalyzed reductive aldol cyclization have been employed for the diastereoselective synthesis of 4-hydroxypiperidin-2-ones, which further facilitates the synthesis of more complex piperidin-2-ones (Lam et al., 2005).

Enzymatic Resolution of Aminoalcohols

- Chemoenzymatic Synthesis: The synthesis of orthogonally protected trans-3-amino-4-hydroxypiperidines, starting from (±)-1-benzyl-3,4-epoxypiperidine, involves regioselective epoxide ring-opening and enzymatic resolution. This method showcased high enantioselectivity using Candida antarctica lipase B (Villar-Barro et al., 2015).

Pharmaceutical Applications

- Antihypertensive Activity: Spiropiperidines, including 1-Benzyl-5-hydroxypiperidin-2-one derivatives, have been synthesized and evaluated for their potential antihypertensive activity (Takai et al., 1985).

Molecular Structure Analysis

- Crystal and Molecular Structure Studies: The structural properties of related compounds were investigated using methods like X-ray crystallography and density functional theory (DFT) calculations, indicating potential applications in molecular docking and protein interaction studies (Wu et al., 2022).

Wirkmechanismus

Safety and Hazards

The safety data sheet for 1-Benzyl-5-hydroxypiperidin-2-one indicates that it should be stored sealed in a dry environment at 2-8°C . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Zukünftige Richtungen

While specific future directions for 1-Benzyl-5-hydroxypiperidin-2-one are not mentioned in the available resources, there is a general trend in the pharmaceutical industry towards the development of peptide-based drugs . As a piperidine derivative, 1-Benzyl-5-hydroxypiperidin-2-one could potentially play a role in this area .

Eigenschaften

IUPAC Name |

1-benzyl-5-hydroxypiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-11-6-7-12(15)13(9-11)8-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTIAEIAFIDXCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(CC1O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20519200 | |

| Record name | 1-Benzyl-5-hydroxypiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20519200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-5-hydroxypiperidin-2-one | |

CAS RN |

913566-51-5 | |

| Record name | 1-Benzyl-5-hydroxypiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20519200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Chloro-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B1610441.png)